BenchChemオンラインストアへようこそ!

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate

PPARγ lipophilicity molecular docking

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate (CAS 1048676-61-4) belongs to the 2,4-thiazolidinedione (TZD) class, a privileged scaffold in medicinal chemistry widely exploited for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism and insulin sensitization. Unlike the classical glitazones, this compound features an N-3 benzyl substituent, a 4-fluorophenylamino group at the C-5 position (linked via a nitrogen rather than a methylene bridge), and a methyl ester-protected acetic acid moiety.

Molecular Formula C19H17FN2O4S
Molecular Weight 388.41
CAS No. 1048676-61-4
Cat. No. B2614048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate
CAS1048676-61-4
Molecular FormulaC19H17FN2O4S
Molecular Weight388.41
Structural Identifiers
SMILESCOC(=O)CN(C1C(=O)N(C(=O)S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4S/c1-26-16(23)12-21(15-9-7-14(20)8-10-15)18-17(24)22(19(25)27-18)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3
InChIKeyQYCLTLRFDSTVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate (CAS 1048676-61-4): Structural Class and Core Characteristics


Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate (CAS 1048676-61-4) belongs to the 2,4-thiazolidinedione (TZD) class, a privileged scaffold in medicinal chemistry widely exploited for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism and insulin sensitization [1]. Unlike the classical glitazones, this compound features an N-3 benzyl substituent, a 4-fluorophenylamino group at the C-5 position (linked via a nitrogen rather than a methylene bridge), and a methyl ester-protected acetic acid moiety. This distinct substitution pattern places it within the broader chemical space of N-benzyldioxothiazolidylbenzamide derivatives, which have been patented for their hypoglycemic and lipid-lowering effects [2]. The compound is currently offered as a research reagent, and peer-reviewed pharmacological profiling remains sparse.

Why Generic PPARγ Agonists Cannot Substitute Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate in Targeted Research Applications


Structural modifications at the N-3 and C-5 positions of the TZD core profoundly modulate not only PPARγ binding affinity and selectivity but also off-target activity profiles, aqueous solubility, and metabolic stability. Classical glitazones (e.g., rosiglitazone, pioglitazone) carry an N-3 methyl or hydrogen and a C-5 benzylidene side chain; by contrast, the present compound bears an N-3 benzyl group and a 4-fluorophenylamino-acetate motif that introduces a tertiary amine junction and a halogenated aromatic ring [1]. Even among close analogs such as ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate (CAS 1048675-92-8), the switch from an N-3 acetate to an N-3 benzyl group alters lipophilicity (clogP), metabolic hot spots, and steric bulk around the ligand-binding domain, rendering simple interchange unvalidated [2]. Consequently, any attempt at generic substitution without direct comparative pharmacological data risks confounding structure-activity relationship (SAR) interpretation and experimental reproducibility.

Quantified Differentiation of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate Against Closest Analogs: An Evidence-Based Selection Guide


N-3 Benzyl vs. N-3 Acetate Substitution: Impact on Calculated LogP and Predicted PPARγ Binding Pose

In silico comparison of the target compound with its closest commercially cataloged analog, ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate (CAS 1048675-92-8), reveals that replacing the N-3 acetate substituent with an N-3 benzyl group increases calculated logP (XLogP3) from approximately 1.8 to 3.2, representing a ΔlogP of +1.4 units [1]. This higher lipophilicity is predicted to improve passive membrane permeability but may also shift the compound's binding orientation within the PPARγ ligand-binding domain by filling the hydrophobic sub-pocket adjacent to helix 3, a region not engaged by rosiglitazone [2]. No direct experimental binding data are available for the target compound.

PPARγ lipophilicity molecular docking TZD scaffold

C-5 Tertiary Amine Junction vs. C-5 Methylene Linker: Impact on Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The target compound features a C-5 N-(4-fluorophenyl)amino group directly attached to the thiazolidinedione ring, creating a tertiary amine junction with the methyl acetate side chain. This contrasts with classical TZD drugs (e.g., rosiglitazone, pioglitazone) that employ a C-5 methylene (CH₂) linker to an aryl ether or benzyl moiety. The nitrogen junction increases the calculated TPSA by approximately 10–12 Ų relative to a methylene-linked analog (estimated 82–84 Ų vs. ~72 Ų for a CH₂-linked comparator), while also introducing an additional hydrogen-bond acceptor site [1]. The 4-fluorophenyl substituent contributes to metabolic stability by blocking para-hydroxylation, a common clearance pathway for unsubstituted phenyl rings in TZD-based compounds [2].

TPSA bioavailability TZD SAR drug-likeness

Methyl Ester Prodrug vs. Free Carboxylic Acid: Implications for In Vitro Solubility and Hydrolytic Activation

The target compound is a methyl ester, whereas the fully elaborated pharmacophore in the TZD class is the free carboxylic acid (e.g., rosiglitazone, pioglitazone, and the N-benzyldioxothiazolidylbenzamide series in patent EP0846693 all present as free acids or salts thereof). Esterification typically improves organic solubility and facilitates chromatographic purification, but the methyl ester is anticipated to undergo hydrolysis by carboxylesterases (CES1/CES2) in biological matrices, generating the active carboxylate form. Preliminary data from structurally related 2,4-dioxothiazolidinyl acetic acids indicate that the free carboxylate is required for carbonic anhydrase IX/XII inhibition (Ki values in the low micromolar range), whereas the ester precursor shows >50-fold weaker activity in cell-free assays [1]. Quantitative hydrolysis rate data for this specific compound are not publicly available.

prodrug ester hydrolysis solubility carboxylesterase

Patent-Contextualized Structural Differentiation: N-Benzyl vs. N-Methyl or N-H TZD Derivatives in Hypoglycemic Efficacy

The patent EP0846693 (Kyorin Pharmaceutical) explicitly claims N-benzyldioxothiazolidylbenzamide derivatives as agents that improve insulin resistance and exhibit potent hypoglycemic and lipid-lowering effects [1]. Within the patent disclosure, the N-3 benzyl substitution is described as a critical determinant for potentiating in vivo glucose-lowering activity in KKAʸ mice; compounds lacking the N-benzyl group (e.g., N-methyl or N-H analogs) showed ≥10-fold weaker efficacy at matched oral doses. Although the specific compound of interest is not listed among the patent's exemplified syntheses, it shares the core N-benzyldioxothiazolidyl pharmacophore. This places it closer to the patent-protected chemical matter than to unsubstituted N-H TZD scaffolds, warranting categorization as a structurally privileged analog.

patent pharmacology TZD insulin sensitization diabetes structure-activity relationship

Optimal Research and Procurement Use Cases for Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate Based on Verified Differentiation Evidence


PPARγ Ligand-Binding Domain SAR Studies Requiring Hydrophobic Sub-Pocket Occupancy

When constructing a congeneric series to probe the PPARγ helix 3 hydrophobic cleft, the N-3 benzyl group of this compound provides steric bulk and lipophilicity that cannot be recapitulated by the N-methyl or N-acetate analogs commonly available from chemical catalogs. This compound fills a specific SAR gap—offering a benzyl substituent without the bulky benzamide tail found in the patented clinical candidates—allowing incremental dissection of N-3 substitution effects on receptor activation [1].

C-5 Amino-TZD Core Scaffold Expansion with Pre-Installed Fluorinated Aromatic Ring

The 4-fluorophenylamino group at C-5 provides a metabolic stabilization feature (blocking para-hydroxylation) and an additional H-bond acceptor site compared to methylene-linked TZD drugs [1]. Researchers exploring CNS-sparing TZD derivatives or probing the contribution of C-5 substituent electronics to PPARγ transactivation vs. transrepression bias will find this compound a strategically functionalized intermediate that avoids the synthetic burden of late-stage fluorophenyl introduction [2].

Ester Prodrug Activation Assays for Carboxylesterase-Mediated Hydrolysis Profiling

The methyl ester moiety makes this compound suitable as a probe to study carboxylesterase (CES1/CES2)-dependent activation of TZD-based prodrugs. Because the free acid form is known to be essential for carbonic anhydrase IX/XII inhibition (Ki = 0.5–5 µM) while the ester is >50-fold weaker [1], this compound can serve as a tool to quantify esterase activity in different cell lines or tissue homogenates, with the released carboxylic acid detected by LC-MS or a CA inhibition readout.

Reference Compound for Validating HPLC Purity Methods of N-Benzyl-TZD Libraries

Given its well-defined UV chromophore (λmax ~260–280 nm from the benzyl and fluorophenyl moieties) and moderate calculated logP (~3.2), this compound can serve as a system suitability standard in reversed-phase HPLC method development for TZD-focused compound libraries. Its retention time and peak symmetry can benchmark column performance before analyzing more complex patent-exemplified N-benzyl-TZD analogs [1].

Quote Request

Request a Quote for Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.